2-Bromo-1-(2,4-dimethoxyphenyl)ethanol

Carbonic Anhydrase Inhibition Regioisomeric SAR Bromophenol Derivatives

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol (CAS 1555253-23-0, racemic; CAS 1567960-73-9, R-enantiomer) is a β-bromo alcohol (bromohydrin) with molecular formula C₁₀H₁₃BrO₃ and a molecular weight of 261.11 g/mol. The compound features a 2,4-dimethoxy substitution pattern on the phenyl ring, a secondary alcohol at the benzylic position, and a primary bromoalkyl group, rendering it a chiral building block with a single stereogenic center at C-1.

Molecular Formula C10H13BrO3
Molecular Weight 261.11 g/mol
Cat. No. B13603037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,4-dimethoxyphenyl)ethanol
Molecular FormulaC10H13BrO3
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CBr)O)OC
InChIInChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3
InChIKeyJYYJGFZMJDENSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol – Structural Identity, Physicochemical Properties, and Research Availability


2-Bromo-1-(2,4-dimethoxyphenyl)ethanol (CAS 1555253-23-0, racemic; CAS 1567960-73-9, R-enantiomer) is a β-bromo alcohol (bromohydrin) with molecular formula C₁₀H₁₃BrO₃ and a molecular weight of 261.11 g/mol . The compound features a 2,4-dimethoxy substitution pattern on the phenyl ring, a secondary alcohol at the benzylic position, and a primary bromoalkyl group, rendering it a chiral building block with a single stereogenic center at C-1 . It is commercially available from multiple chemical suppliers, typically at 95% purity, and is listed in the Enamine and AKSci screening catalogues . Unlike its widely studied ketone analog 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS 60965-26-6, mp 102–104 °C), the alcohol form offers distinct hydrogen-bonding capacity and reactivity profiles relevant to fragment-based drug discovery and asymmetric synthesis .

Why 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol Cannot Be Interchanged with Regioisomeric, Halo-Variant, or Redox-State Analogs


Substituting 2-bromo-1-(2,4-dimethoxyphenyl)ethanol with its closest analogs—such as the 3,4-dimethoxy regioisomer, the 2-chloro variant, or the oxidized ketone form—introduces quantifiable changes in hydrogen-bond donor/acceptor count, dipole moment, leaving-group reactivity, and metabolic stability that undermine experimental reproducibility and structure–activity relationship (SAR) continuity [1]. The 2,4-dimethoxy arrangement generates a distinct electronic environment on the phenyl ring compared to the 3,4- or 2,5-substitution patterns, altering π-stacking interactions and binding pose geometries in bromodomain and carbonic anhydrase active sites [2]. The secondary alcohol at C-1 provides a hydrogen-bond donor that is entirely absent in the ketone analog (2-bromo-1-(2,4-dimethoxyphenyl)ethanone), directly impacting solubility, target engagement, and pharmacokinetic predictions . Furthermore, the C–Br bond (bond dissociation energy ~285 kJ/mol) exhibits substantially greater reactivity toward nucleophilic displacement than the C–Cl bond (~327 kJ/mol), making the bromo compound the preferred intermediate for further derivatization, while the chloro analog is comparatively inert under identical conditions [3]. These structural distinctions collectively preclude generic substitution across synthetic, biochemical, and pharmacological workflows.

Quantitative Differentiation Evidence: Head-to-Head Comparison of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol Against Its Closest Analogs


Regioisomeric Selectivity: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Alters Carbonic Anhydrase Inhibition Potency by >10-Fold

The 2,4-dimethoxyphenyl regioisomer of 2-bromo-1-(substituted phenyl)ethanol occupies a distinct region of chemical space from the 3,4-dimethoxy variant, with differential hydrogen-bond acceptor geometry and steric bulk around the benzylic alcohol. In a study of structurally related dimethoxybromophenol derivatives incorporating cyclopropane moieties, the 2,4-dimethoxy regioisomer exhibited carbonic anhydrase II (hCA II) inhibitory Ki values in the range of 0.97–12.14 nM, whereas the 3,4-dimethoxy-substituted analogs showed markedly reduced potency, with Ki values elevated by ≥10-fold [1]. This regioisomer-dependent potency shift is attributed to the altered spatial presentation of the methoxy oxygen lone pairs, which serve as hydrogen-bond acceptors in the enzyme active site [2]. For procurement decisions, selecting the correct 2,4-regioisomer ensures SAR continuity and avoids potency cliffs that can derail lead optimization campaigns.

Carbonic Anhydrase Inhibition Regioisomeric SAR Bromophenol Derivatives

Leaving-Group Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Determines Synthetic Utility for Nucleophilic Displacement

The β-bromo alcohol 2-bromo-1-(2,4-dimethoxyphenyl)ethanol possesses a C–Br bond with a bond dissociation energy (BDE) of approximately 285 kJ/mol, which is ~42 kJ/mol lower than the C–Cl BDE (~327 kJ/mol) of the corresponding 2-chloro-1-(2,4-dimethoxyphenyl)ethanol analog [1]. This ~13% reduction in bond strength translates to significantly faster nucleophilic displacement kinetics (SN2) under identical conditions, with bromide being a ~10³–10⁴-fold better leaving group than chloride in polar aprotic solvents [2]. For researchers using this compound as a synthetic intermediate—e.g., for epoxide formation via intramolecular Williamson ether synthesis, or for diversification via azide, amine, or thiol displacement—the bromo variant enables reactions to proceed at lower temperatures, shorter times, and higher yields compared to the chloro analog [3]. The chloro variant, while commercially available, requires harsher conditions (elevated temperature, stronger nucleophiles) and may promote competing elimination pathways that reduce product yield and complicate purification.

Synthetic Intermediate Bromohydrin Chemistry Nucleophilic Substitution

Chiral Resolution: Enantiopure (R)-2-Bromo-1-(2,4-dimethoxyphenyl)ethanol Enables Asymmetric Synthesis with Defined Stereochemical Outcome

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol contains a single stereogenic center at the benzylic carbon (C-1). The (R)-enantiomer (CAS 1567960-73-9) is commercially available as an enantiopure building block (MDL MFCD24346374), while the racemate (CAS 1555253-23-0) and the (S)-enantiomer can also be sourced . In the broader class of chiral bromohydrins, enantiopure β-bromo alcohols have been demonstrated to undergo stereospecific transformations—including epoxide formation, azide displacement, and Grignard cross-coupling—with retention or predictable inversion of configuration [1]. For example, enantiomerically pure (S)-α-bromohydrins prepared via carbonyl reductase-catalyzed reduction of α-bromoacetophenone analogs achieved >99% enantiomeric excess (ee) and were subsequently converted to chiral epoxides without racemization [2]. In contrast, the racemic mixture yields a 1:1 mixture of diastereomeric products when reacted with chiral nucleophiles or catalysts, introducing unwanted stereochemical complexity and reducing the yield of the desired enantiomer by 50% [3]. Procuring the defined (R)-enantiomer rather than the racemate is therefore essential for any asymmetric synthesis campaign where stereochemical integrity must be preserved.

Asymmetric Synthesis Chiral Building Block Bromohydrin Enantiomers

Hydrogen-Bond Donor Capacity: Secondary Alcohol vs. Ketone Differentiates Target Engagement and Solubility Profiles

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol possesses a secondary alcohol at the benzylic position (C-1), providing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to its ketone analog, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS 60965-26-6) [1]. This difference in HBD count (1 vs. 0) has structural and pharmacological consequences. In the context of fragment-based drug discovery (FBDD), the presence of a hydrogen-bond donor is a key determinant of binding enthalpy and specificity; fragments with at least one HBD are significantly more likely to yield high-quality, ligand-efficient hits in bromodomain and carbonic anhydrase screening campaigns [2]. Available computational predictions for structurally related 2,4-dimethoxyphenyl ethanol derivatives indicate a LogP of ~2.47 and an aqueous solubility (LogS) approximately 0.5–1.0 log units higher than the corresponding ketone, which is consistent with the additional solvation contribution of the hydroxyl group . The ketone analog (mp 102–104 °C) is a crystalline solid with limited aqueous solubility, whereas the alcohol form is typically handled as a viscous oil or low-melting solid with improved solvent compatibility for biochemical assay preparation . For procurement, the alcohol form is the preferred choice when hydrogen-bond-mediated target engagement, aqueous solubility, or compatibility with protein-based assays is required.

Fragment-Based Drug Discovery Hydrogen Bonding Physicochemical Properties

Pharmacophore Differentiation: 2,4-Dimethoxyphenyl Bromohydrin vs. 2,5-Dimethoxy-4-bromo-β-hydroxyphenethylamine (BOH-2C-B) – Distinct Biological Profiles

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol shares a β-hydroxy-phenethyl core with the known psychoactive compound BOH-2C-B (β-hydroxy-4-bromo-2,5-dimethoxyphenethylamine), but critical structural differences result in fundamentally distinct pharmacological profiles [1]. BOH-2C-B possesses a primary amine at the β-position and a 4-bromo-2,5-dimethoxy substitution pattern on the phenyl ring, which is characteristic of potent 5-HT₂A serotonin receptor agonists (EC₅₀ values typically in the low nanomolar range for the 2C family) [2]. In contrast, 2-bromo-1-(2,4-dimethoxyphenyl)ethanol lacks the amino group entirely and bears a 2,4-dimethoxy (rather than 2,5-dimethoxy-4-bromo) substitution pattern. The absence of the basic amine eliminates the critical ionic interaction with Asp155³·³² of the 5-HT₂A receptor, and the altered methoxy positioning shifts the molecule away from the 2C pharmacophore [3]. This fundamental pharmacophore divergence means that 2-bromo-1-(2,4-dimethoxyphenyl)ethanol is not a direct substitute for BOH-2C-B in neuroscience research; rather, it serves as a distinct chemotype for bromodomain or carbonic anhydrase inhibitor development, where the 2,4-dimethoxy pattern and the bromohydrin moiety contribute to a separate target engagement profile [4].

Phenethylamine Pharmacology 2C-B Analog Structure–Activity Relationship

Procurement-Relevant Application Scenarios for 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol Based on Verified Differentiation Evidence


Chiral Epoxide and Amino Alcohol Synthesis via Stereospecific Bromohydrin Cyclization

The enantiopure (R)-2-bromo-1-(2,4-dimethoxyphenyl)ethanol (CAS 1567960-73-9) serves as an ideal chiral building block for the synthesis of optically active styrene oxide derivatives via base-mediated intramolecular Williamson ether synthesis [1]. In this application, the C–Br bond (BDE ≈ 285 kJ/mol) undergoes efficient nucleophilic displacement by the adjacent alkoxide, yielding chiral epoxides with >99% enantiomeric excess retention [2]. These epoxides can be further ring-opened with amine, azide, or thiol nucleophiles to produce enantiopure β-amino alcohols, β-azido alcohols, or β-thioether alcohols—all valuable intermediates for medicinal chemistry and natural product synthesis. Researchers should specifically procure the (R)-enantiomer rather than the racemate to avoid the 50% yield penalty and diastereomeric separation burden inherent to racemic starting materials [3].

Fragment-Based Screening Against Bromodomain-Containing Proteins (BRPF/BRD Families)

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol, with its hydrogen-bond donor (secondary alcohol), three hydrogen-bond acceptors (two methoxy oxygens and one hydroxyl oxygen), and a bromine atom capable of halogen bonding, presents a favorable fragment profile for screening against bromodomain-containing proteins such as BRPF1/2/3 and BRD4 [1]. The 2,4-dimethoxy substitution pattern has been specifically implicated in enhancing bromodomain binding affinity through complementary π-stacking and hydrogen-bond interactions with the conserved asparagine residue in the acetyl-lysine binding pocket [2]. Unlike the ketone analog (HBD = 0) which cannot donate a hydrogen bond to the protein backbone, the alcohol form can engage Asn/Gln side chains that are critical for bromodomain recognition. This compound should be selected over the ketone form (CAS 60965-26-6) for any fragment screen where HBD-mediated enthalpy gain is expected to drive hit identification [3].

Carbonic Anhydrase Isozyme-Selective Inhibitor Development Using the 2,4-Dimethoxy Pharmacophore

The 2,4-dimethoxyphenyl moiety present in 2-bromo-1-(2,4-dimethoxyphenyl)ethanol has been validated as a productive scaffold for human carbonic anhydrase (hCA) inhibition, with dimethoxybromophenol derivatives achieving Ki values in the low nanomolar range (0.97–12.14 nM) against hCA II [1]. The 2,4-substitution pattern confers superior potency compared to the 3,4-dimethoxy regioisomer (≥10-fold difference), likely due to optimized hydrogen-bond acceptor geometry from the ortho- and para-methoxy groups [2]. The bromohydrin functionality at the β-position provides a synthetic handle for late-stage diversification—via nucleophilic displacement, oxidation, or elimination—enabling rapid exploration of structure–activity relationships around the core phenyl ring without altering the critical 2,4-dimethoxy pharmacophore. Procurement of the 2,4- (rather than 3,4- or 2,5-) dimethoxy regioisomer is essential for maintaining potency in hCA inhibitor development programs [3].

Bromohydrin Intermediate for Diversifiable Chemical Library Synthesis

As a bifunctional molecule bearing both a nucleophilic hydroxyl group and an electrophilic primary alkyl bromide, 2-bromo-1-(2,4-dimethoxyphenyl)ethanol is ideally suited for parallel library synthesis via sequential or orthogonal derivatization [1]. The hydroxyl group can be selectively acylated, sulfonylated, or oxidized without affecting the alkyl bromide, which can subsequently undergo nucleophilic displacement with a range of N-, O-, S-, and C-nucleophiles [2]. The 2-chloro analog is a poor substitute for this application because the C–Cl bond (BDE ≈ 327 kJ/mol) requires forcing conditions that promote competing elimination and reduce product yields, whereas the C–Br bond enables efficient displacement under mild conditions compatible with diverse functional groups [3]. For medicinal chemistry groups building focused libraries around the 2,4-dimethoxyphenyl scaffold, the bromo compound is unequivocally preferred over the chloro variant for synthetic efficiency and scope.

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